Tert-butyl 3-methylbutanoate
Overview
Description
Tert-butyl 3-methylbutanoate is an organic compound classified as an ester. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is synthesized from tert-butyl alcohol and 3-methylbutanoic acid. It is commonly used in organic synthesis due to its stability and reactivity.
Scientific Research Applications
Tert-butyl 3-methylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carboxylic acids.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Applied in the production of polymers and as a flavoring agent in the food industry.
Safety and Hazards
Future Directions
The future directions for research on tert-butyl 3-methylbutanoate could involve further investigation of its physical and chemical properties, as well as its potential applications in various fields. For example, it could be used in the synthesis of other compounds , or as a probe for NMR studies of macromolecular complexes .
Mechanism of Action
Target of Action
Similar compounds such as tert-butanol have been found to interact with several proteins including ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These proteins play crucial roles in various biological processes, suggesting that Tert-butyl 3-methylbutanoate may have a broad range of potential targets.
Mode of Action
It has been suggested that the tert-butyl group can influence the electronic communication between redox units in certain compounds . This could potentially alter the activity of target proteins and induce changes at the molecular level.
Biochemical Pathways
The tert-butyl group has been found to have unique reactivity patterns and implications in biosynthetic and biodegradation pathways . This suggests that this compound could potentially influence a variety of biochemical processes.
Pharmacokinetics
Similar compounds like tert-butanol have been found to interact with several proteins, suggesting potential routes of metabolism
Result of Action
It has been suggested that the tert-butyl group can influence the electronic communication between redox units in certain compounds . This could potentially alter the activity of target proteins and induce changes at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other gasoline components can affect the degradation of similar compounds like methyl tert-butyl ether . Additionally, temperature can also influence the degradation process . Therefore, the action of this compound can be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
It is known that the tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . This suggests that Tert-butyl 3-methylbutanoate may interact with various enzymes, proteins, and other biomolecules in a unique manner due to its steric properties.
Cellular Effects
Related compounds such as tert-butyl alcohol have been shown to have effects on neuroinflammation and oxidative stress in brain diseases
Molecular Mechanism
It is known that the tert-butyl group can be a strong, non-nucleophilic base in organic chemistry . This suggests that this compound may interact with biomolecules through base-mediated mechanisms, potentially leading to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
Related compounds such as butyl 3-methylbutanoate have been studied for their thermophysical properties , which could provide insights into the stability and degradation of this compound over time.
Metabolic Pathways
Related compounds such as methyl tert-butyl ether (MTBE) have been shown to be co-metabolically degraded by certain bacterial strains . This suggests that this compound may also be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 3-methylbutanoate can be synthesized through the esterification of 3-methylbutanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the synthesis of tert-butyl esters often employs flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of tert-butyl hydroperoxide in the presence of benzyl cyanide under metal-free conditions is another method that has been developed for the preparation of tert-butyl esters .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: Reduction of this ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles in transesterification reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acid or base catalysts are often used in transesterification reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Different esters depending on the nucleophile used.
Comparison with Similar Compounds
- Methyl butanoate
- Ethyl butanoate
- Isopropyl butanoate
Comparison: Tert-butyl 3-methylbutanoate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity. This makes it more stable and less prone to hydrolysis compared to its smaller counterparts like methyl butanoate and ethyl butanoate .
Properties
IUPAC Name |
tert-butyl 3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(2)6-8(10)11-9(3,4)5/h7H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAODOPIAGAVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335184 | |
Record name | Butanoic acid, 3-methyl, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20335184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16792-03-3 | |
Record name | Butanoic acid, 3-methyl, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20335184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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